2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a quinoline core structure
Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with receptors or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in altered physiological responses .
Biochemical Pathways
Compounds with similar structures often affect pathways related to signal transduction, metabolism, or cell cycle regulation .
Pharmacokinetics
Based on its chemical structure, it is likely that it is absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
It is likely that its interaction with its targets leads to changes in cellular signaling, gene expression, or metabolic activity, which can have various physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other molecules or drugs, and individual genetic variations. These factors can affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction using 3,4-dimethoxyphenylamine and formaldehyde.
Acylation: The final step involves the acylation of the amino group with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinoline core makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-known medicinal properties.
Phenethylamine Derivatives: Compounds like 3,4-dimethoxyphenethylamine (DMPEA) are structurally related and have been studied for their psychoactive effects.
Uniqueness
What sets 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide apart is its combination of the quinoline core with the dimethoxyphenyl and methylphenylacetamide groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-18-6-5-7-23(12-18)30-27(32)17-31-24-13-19(2)8-9-20(24)14-21(28(31)33)16-29-22-10-11-25(34-3)26(15-22)35-4/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDDAKQPHIFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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